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molecular formula C22H14Cl2FNO3 B8686643 3-(2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethoxy)-4-fluorobenzonitrile

3-(2-(4-((3,4-Dichlorobenzyl)oxy)phenyl)-2-oxoethoxy)-4-fluorobenzonitrile

Cat. No. B8686643
M. Wt: 430.3 g/mol
InChI Key: BJDIYRQSJLBFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383644B2

Procedure details

4-Fluoro-3-hydroxy-benzonitrile (15 g), 2-bromo-1-[4-(3,4-dichloro-benzyloxy)-phenyl]-ethanone (45 g), and potassium carbonate 45 g) were suspended together in 630 mL acetone with stirring. The mixture continued to stir for 18 hours, then was concentrated to dryness. The solid residue was taken up in 500 mL diethyl ether and stirred 1.5 h, then 1 L water was added and stirred vigorously an additional 3 hours. The solid product was collected by filtration and washed with 200 mL diethyl ether three times. It was then dissolved in THF, filtered to remove any remaining inorganic salt, and evaporated again to dryness. After drying under vacuum 18 h, 48 g of desired product was obtained (quantitative). 1H NMR (400 MHz, DMSO-d6): 7.97 (d, 2H), 7.66 (d, 1H), 7.45 (m, 2H), 7.46 (m, 3H), 7.16 (d, 2H), 5.72 (s, 2H), 5.25 (s, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
2-bromo-1-[4-(3,4-dichloro-benzyloxy)-phenyl]-ethanone
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
630 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[OH:10].Br[CH2:12][C:13]([C:15]1[CH:20]=[CH:19][C:18]([O:21][CH2:22][C:23]2[CH:28]=[CH:27][C:26]([Cl:29])=[C:25]([Cl:30])[CH:24]=2)=[CH:17][CH:16]=1)=[O:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:30][C:25]1[CH:24]=[C:23]([CH:28]=[CH:27][C:26]=1[Cl:29])[CH2:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([C:13](=[O:14])[CH2:12][O:10][C:3]2[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=2[F:1])[C:6]#[N:7])=[CH:20][CH:19]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)O
Step Two
Name
2-bromo-1-[4-(3,4-dichloro-benzyloxy)-phenyl]-ethanone
Quantity
45 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)OCC1=CC(=C(C=C1)Cl)Cl
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
630 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
STIRRING
Type
STIRRING
Details
stirred 1.5 h
Duration
1.5 h
ADDITION
Type
ADDITION
Details
1 L water was added
STIRRING
Type
STIRRING
Details
stirred vigorously an additional 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
washed with 200 mL diethyl ether three times
DISSOLUTION
Type
DISSOLUTION
Details
It was then dissolved in THF
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove any remaining inorganic salt
CUSTOM
Type
CUSTOM
Details
evaporated again to dryness
CUSTOM
Type
CUSTOM
Details
After drying under vacuum 18 h
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(COC2=CC=C(C=C2)C(COC=2C=C(C#N)C=CC2F)=O)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 48 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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